3-Bromo-4'-nitrobenzophenone

Descripción general

Descripción

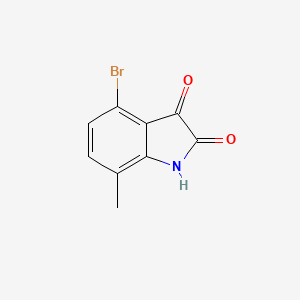

3-Bromo-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8BrNO3 . It has a molecular weight of 306.12 . It is a yellow solid .

Molecular Structure Analysis

The IUPAC name for 3-Bromo-4’-nitrobenzophenone is (3-bromophenyl) (4-nitrophenyl)methanone . The InChI code is 1S/C13H8BrNO3/c14-11-3-1-2-10 (8-11)13 (16)9-4-6-12 (7-5-9)15 (17)18/h1-8H .Physical And Chemical Properties Analysis

3-Bromo-4’-nitrobenzophenone has a melting point of 114-118 degrees Celsius . It is a yellow solid .Aplicaciones Científicas De Investigación

Synthesis of Sulfonamides

- Scientific Field : Medicinal Chemistry

- Application Summary : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction . Sulfonamides have a wide range of biological applications in medicine and as pesticides .

- Methods of Application : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .

- Results or Outcomes : Sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . Quantitative data or statistical analyses were not provided in the sources I found.

Synthesis of α-Bromonitrostyrenes

- Scientific Field : Organic Chemistry

- Application Summary : The presence of the bromo and nitro groups in the structure of α-bromonitrostyrene makes them highly reactive and versatile reagents in organic syntheses . α-Bromonitrostyrenes act as an effective dielectrophile in the reaction with various nucleophiles .

- Methods of Application : In these reactions, the bromo and nitro groups behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds, such as dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, spiropyrrolidines, etc .

- Results or Outcomes : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been focused on .

Synthesis of Anticancer Drugs

- Scientific Field : Medicinal Chemistry

- Application Summary : The bromo- 2- fluoronitrobenzene of 3- is a kind of important medicine intermediate, can be used for the synthesis of anticancer drugs .

- Results or Outcomes : The compound can also be used for the synthesis of Azilsartan .

Synthesis of Photoactive Compounds

- Scientific Field : Photochemistry

- Application Summary : The compound can be used in the synthesis of photoactive compounds, such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . These compounds are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage and molecular switches through external control .

- Results or Outcomes : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Multistep Synthesis in Organic Chemistry

- Scientific Field : Organic Chemistry

- Application Summary : 3-Bromo-4’-nitrobenzophenone can be used in multistep synthesis processes in organic chemistry . For instance, it can be used in a reaction sequence involving nitration, conversion from the nitro group to an amine, and bromination .

- Results or Outcomes : The outcomes of these reactions are typically complex organic molecules .

Safety And Hazards

Propiedades

IUPAC Name |

(3-bromophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTVSXLUBZLXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641511 | |

| Record name | (3-Bromophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-nitrobenzophenone | |

CAS RN |

760192-92-5 | |

| Record name | (3-Bromophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)